[(1,4-Dimethyl-1h-pyrazol-5-yl)methyl](2-methoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Dimethyl-1h-pyrazol-5-yl)methylamine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of (1,4-Dimethyl-1h-pyrazol-5-yl)methylamine typically involves the reaction of 1,4-dimethyl-1H-pyrazole with 2-methoxyethylamine under specific conditions. One common method includes dissolving the pyrazole in ethanol and cooling the solution to 0°C. The 2-methoxyethylamine is then added dropwise, and the mixture is stirred for an hour. After the reaction is complete, the product is isolated by adding ethanol and sodium bicarbonate, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
(1,4-Dimethyl-1h-pyrazol-5-yl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
(1,4-Dimethyl-1h-pyrazol-5-yl)methylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1,4-Dimethyl-1h-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
(1,4-Dimethyl-1h-pyrazol-5-yl)methylamine can be compared with other similar compounds, such as:
5-Amino-pyrazoles: These compounds are also versatile reagents in organic synthesis and medicinal chemistry, with applications in the synthesis of heterocyclic scaffolds.
3,5-Dimethyl-1H-pyrazole: This compound shares a similar pyrazole core structure but differs in its substitution pattern, leading to different reactivity and applications.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: This compound is another pyrazole derivative with distinct chemical properties and applications, particularly in the field of energetic materials.
The uniqueness of (1,4-Dimethyl-1h-pyrazol-5-yl)methylamine lies in its specific substitution pattern and the presence of the methoxyethyl group, which imparts unique reactivity and potential biological activities.
Properties
Molecular Formula |
C9H17N3O |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C9H17N3O/c1-8-6-11-12(2)9(8)7-10-4-5-13-3/h6,10H,4-5,7H2,1-3H3 |
InChI Key |
ZJPMXYPINQBFGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.